molecular formula C16H20N2O2S B2927718 N-(4-(dimethylamino)phenethyl)benzenesulfonamide CAS No. 952982-27-3

N-(4-(dimethylamino)phenethyl)benzenesulfonamide

Cat. No. B2927718
CAS RN: 952982-27-3
M. Wt: 304.41
InChI Key: GPJYOFFYKGXALP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of N-(4-(dimethylamino)phenethyl)benzenesulfonamide, there are studies on the synthesis of related benzenesulfonamide derivatives . These studies could provide a basis for the synthesis of N-(4-(dimethylamino)phenethyl)benzenesulfonamide.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Compounds similar to N-(4-(dimethylamino)phenethyl)benzenesulfonamide have been synthesized and characterized for their enzyme inhibition properties. These compounds have shown inhibitory effects on various enzymes such as cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies have been performed to understand the binding interactions between these inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Antimicrobial Activity

Several derivatives of benzenesulfonamide have been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some compounds exhibited significant antimicrobial activity, suggesting their potential use in treating infections (Ghorab et al., 2017).

Antibacterial and α-Glucosidase Inhibition

Research has also focused on the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and their pharmacological analysis. These compounds have shown moderate to high activity against bacterial strains and significant inhibition of the α-glucosidase enzyme, which could have implications for diabetes treatment (Abbasi et al., 2016).

Anticancer and Radioprotective Agents

The utility of certain benzenesulfonamide derivatives in synthesizing novel quinolines has been explored, with some compounds demonstrating interesting cytotoxic activity against cancer cell lines and radioprotective activity in vivo. This highlights their potential as anticancer and radioprotective agents (Ghorab et al., 2008).

Antioxidant and Enzyme Inhibition

Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds have shown moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Safety and Hazards

The safety data and hazards associated with N-(4-(dimethylamino)phenethyl)benzenesulfonamide are not specifically known .

Mechanism of Action

Target of Action

The primary target of N-(4-(dimethylamino)phenethyl)benzenesulfonamide, also known as N-{2-[4-(dimethylamino)phenyl]ethyl}benzenesulfonamide, is Carbonic Anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

This compound acts as an inhibitor of CA IX . By inhibiting CA IX, it disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This disruption leads to a significant modification in pH within the tumor cells, affecting their survival and proliferation .

Pharmacokinetics

Cellular uptake studies on mda-mb-231 cell lines were carried out using hplc method on the active compounds .

Result of Action

The compound’s action results in a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)15-10-8-14(9-11-15)12-13-17-21(19,20)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJYOFFYKGXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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